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molecular formula C19H24O4S B1428708 (2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methanol CAS No. 1000413-85-3

(2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methanol

Cat. No. B1428708
M. Wt: 348.5 g/mol
InChI Key: ROZUFBZGOOVXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952185B2

Procedure details

To {2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methanol (2.40 g) was added N,N-dimethylformamide (7.2 mL), and the mixture was stirred for 20 min. The N,N-dimethylformamide solution was added dropwise at 25° C. to a separately prepared solution of phosphorus oxychloride (1.37 g) in N,N-dimethylformamide (4.8 mL). After stirring at 25° C. for 1 hr, water (2.4 mL), then methanol (12 mL), and water (2.4 mL) were added dropwise. Seed crystal was added, and the mixture was stirred at room temperature for 1 hr and at 10° C. or below for 1 hr. The precipitated crystals were collected by filtration, washed with water (24 mL), and dried at 50° C. under reduced pressure to give 3′-chloromethyl-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl (2.33 g).
Quantity
7.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:4]([CH3:16])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23]O)[CH:18]=1.P(Cl)(Cl)([Cl:27])=O.O.CO>CN(C)C=O>[Cl:27][CH2:23][C:19]1[CH:18]=[C:17]([C:3]2[C:2]([CH3:1])=[CH:7][C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:5][C:4]=2[CH3:16])[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)CO
Name
Quantity
7.2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
O
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Name
Quantity
2.4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.37 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.8 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 25° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Seed crystal was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr and at 10° C. or below for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (24 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC=1C=C(C=CC1)C1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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